molecular formula C13H15F2NO B6207687 [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703781-89-7

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No. B6207687
CAS RN: 2703781-89-7
M. Wt: 239.3
InChI Key:
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Description

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol, also known as DFPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and neuroscience. DFPM is a derivative of the bicyclic compound norbornane and has a unique structure that makes it a promising candidate for drug development. In

Mechanism of Action

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol acts as a PAM of α4β2 nAChRs by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the activity of the receptor by increasing the affinity of acetylcholine for the receptor and prolonging the duration of the receptor activation. [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to enhance the cognitive function of rats in various behavioral tests, suggesting that it has potential as a cognitive enhancer.
Biochemical and Physiological Effects
[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been shown to enhance the activity of α4β2 nAChRs in various brain regions, including the hippocampus, cortex, and striatum. This enhancement has been associated with improved cognitive function, such as increased attention and memory. [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has also been shown to enhance the release of dopamine in the striatum, which may contribute to its potential as a treatment for Parkinson's disease.

Advantages and Limitations for Lab Experiments

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several advantages as a research tool. It is a selective PAM of α4β2 nAChRs and does not affect other nAChR subtypes. It has a long duration of action and can be administered orally, making it easy to use in animal studies. However, [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more potent and selective PAMs of α4β2 nAChRs may lead to the discovery of novel therapeutic agents for neurological disorders.

Synthesis Methods

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the reaction of 2,6-difluorobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol. The synthesis method has been optimized to produce high yields and purity of [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.

Scientific Research Applications

[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development. [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has been found to act as a positive allosteric modulator (PAM) of α4β2 nAChRs, which are implicated in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,6-difluoroaniline", "2-bromo-1-phenylpropane", "sodium hydride", "methanol", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 2,6-difluoroaniline is reacted with 2-bromo-1-phenylpropane in the presence of sodium hydride to form the intermediate 5-(2,6-difluorophenyl)-3-phenylpentanenitrile.", "Step 2: The nitrile intermediate is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is then reacted with formaldehyde in the presence of hydrochloric acid to form the corresponding imine.", "Step 4: The imine is reduced using sodium borohydride in methanol to form the corresponding amine.", "Step 5: The amine is then reacted with acetic acid to form the corresponding acetamide.", "Step 6: The acetamide is cyclized using sodium hydroxide in water to form the desired product [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol.", "Step 7: The product is isolated and purified using standard techniques such as column chromatography and recrystallization." ] }

CAS RN

2703781-89-7

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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